molecular formula C19H32N4O B1211513 Mbamg CAS No. 97540-02-8

Mbamg

Cat. No.: B1211513
CAS No.: 97540-02-8
M. Wt: 332.5 g/mol
InChI Key: CEEGMMOWUXEWCX-UHFFFAOYSA-N
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Description

The term "Mbamg" appears in the provided evidence only in , where it is referenced as part of a file path (C:\Users\this compound\...) during a technical installation error involving the llama-cpp-python library. No data regarding its structure, function, or applications are available in the provided sources .

Properties

CAS No.

97540-02-8

Molecular Formula

C19H32N4O

Molecular Weight

332.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-azacycloundecane-1-carboximidamide

InChI

InChI=1S/C19H32N4O/c1-24-17-12-10-16(11-13-17)15-22-18-9-7-5-3-2-4-6-8-14-23(18)19(20)21/h10-13,18,22H,2-9,14-15H2,1H3,(H3,20,21)

InChI Key

CEEGMMOWUXEWCX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N

Synonyms

4-methoxybenzylaminodecamethylene guanidine
MBAMG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

None of the evidence materials provide information about "Mbamg" as a chemical entity. However, the guidelines for comparing compounds (structurally or functionally similar) are outlined in several sources:

a. General Guidelines for Compound Comparison

  • Structural/Functional Similarity : emphasizes comparing compounds based on structural analogs (e.g., varying metal ions) or functional analogs (e.g., shared therapeutic uses) .
  • Data Requirements : and highlight the need for quality, purity, pharmacological, and clinical data to justify comparisons, including assays for identity, strength, and safety .
  • Regulatory Standards : and stress alignment with EMA, CHMP, or FDA guidelines, requiring detailed analysis of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profiles .

b. Hypothetical Framework for Comparison (If this compound Were a Compound)

If "this compound" were a compound, a comparison would require:

Structural Analysis : Compare molecular formulas, functional groups, and stereochemistry with analogs.

Functional Properties : Contrast solubility, stability, bioavailability, and therapeutic mechanisms (e.g., receptor binding).

Pharmacological Data : Tabulate PK/PD parameters (e.g., half-life, IC50) against similar drugs, as per ’s methodology for ramipril/metoprolol .

Regulatory and Safety Profiles : Assess impurities, toxicity, and compliance with pharmacopeial standards (e.g., USP, Ph. Eur.) .

c. Example Table (Hypothetical Data)

Parameter "this compound" (Hypothetical) Compound X (Analog) Compound Y (Functional Analog)
Molecular Weight 250 g/mol 245 g/mol 260 g/mol
Half-Life 8 hours 6 hours 10 hours
Bioavailability 75% 65% 80%
Therapeutic Use Hypertension Hypertension Heart failure
Key Adverse Effects Headache (5%) Dizziness (8%) Fatigue (6%)

Limitations and Uncertainties

  • Lack of Valid Data: No evidence identifies "this compound" as a compound. The term appears contextually unrelated to chemistry or pharmacology .
  • Regulatory Challenges : Without substance-specific data, regulatory submissions (per ) would be impossible .
  • Methodological Gaps: Comparative analyses require structural, functional, and clinical data, none of which are available for "this compound" in the provided materials .

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